molecular formula C12H24N2O6 B12092361 Glycin Propionyl L-carnitine hydrochloride

Glycin Propionyl L-carnitine hydrochloride

Cat. No.: B12092361
M. Wt: 292.33 g/mol
InChI Key: UXXCWGVLNFBBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycin Propionyl L-carnitine hydrochloride is a compound that combines glycine, propionyl, and L-carnitine with hydrochloride. It is a propionyl ester of carnitine that includes an additional glycine component. This compound is known for its role in energy production, particularly in enhancing blood flow and muscle work capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycin Propionyl L-carnitine hydrochloride involves the esterification of L-carnitine with propionic acid, followed by the addition of glycine. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The raw materials, including L-carnitine, propionic acid, and glycine, are reacted in large reactors. The product is then purified through crystallization and filtration processes to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Glycin Propionyl L-carnitine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Glycin Propionyl L-carnitine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycin Propionyl L-carnitine hydrochloride involves its role as a prodrug. Once ingested, it is metabolized by tissue esterases to release glycine, carnitine, and propionic acid. These metabolites play crucial roles in energy production and metabolism. This compound also stimulates the production of nitric oxide, which enhances blood flow and reduces oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of glycine, propionyl, and L-carnitine. This combination enhances its ability to improve blood flow, reduce oxidative stress, and support energy production more effectively than its individual components .

Properties

Molecular Formula

C12H24N2O6

Molecular Weight

292.33 g/mol

IUPAC Name

2-azaniumylacetate;3-propanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C10H19NO4.C2H5NO2/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;3-1-2(4)5/h8H,5-7H2,1-4H3;1,3H2,(H,4,5)

InChI Key

UXXCWGVLNFBBAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(C(=O)[O-])[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.